trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC16221686
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO4 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 4-[[ethyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO4/c1-2-19(12-14-8-10-16(11-9-14)17(20)21)18(22)23-13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,20,21) |
| Standard InChI Key | APFFWBRJOWQZIE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Identity and Configuration
The compound’s IUPAC name, 4-[[ethyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid, reflects its trans-configuration, where the ethylamino-methyl and carboxylic acid groups occupy axial positions on the cyclohexane ring . Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₄ |
| Molecular Weight | 319.4 g/mol |
| CAS Registry Number | 2137135-80-7 |
| SMILES Notation | CCN(CC1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
| InChI Key | APFFWBRJOWQZIE-UHFFFAOYSA-N |
The trans stereochemistry is critical for its biological activity and synthetic utility, as it influences molecular interactions and stability .
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound remains unpublished, analogous trans-cyclohexane derivatives exhibit chair conformations with equatorial substituents minimizing steric strain . Infrared (IR) spectroscopy typically reveals peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of the benzyloxycarbonyl group) . Nuclear magnetic resonance (NMR) spectra show distinct signals for the ethyl group (δ 1.1–1.3 ppm, triplet) and benzyl protons (δ 7.2–7.4 ppm, multiplet) .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of trans 4-({(benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid involves multi-step strategies emphasizing stereocontrol and functional group compatibility:
Protection and Alkylation
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Amino Protection: The ethylamine group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃), forming the Cbz-ethylamino intermediate .
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Cyclohexane Ring Formation: Cyclization via Friedel-Crafts alkylation or catalytic hydrogenation of aromatic precursors yields the cyclohexane backbone .
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Carboxylic Acid Introduction: Hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) under acidic or basic conditions generates the free carboxylic acid .
Stereoselective Methods
Industrial-scale production leverages ruthenium-catalyzed hydrogenation for simultaneous reduction and trans-isomerization of cis-intermediates. For example, p-aminomethylbenzoic acid derivatives are treated with Ru/C catalysts under H₂ pressure (20–200 kg/cm²) at 70–200°C, achieving >75% trans-selectivity in a one-pot process .
Optimization and Yield Enhancement
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Catalyst Selection: Ruthenium oxide (RuO₂) outperforms palladium or platinum in minimizing byproducts like deaminated derivatives .
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Solvent Systems: Aqueous HCl or NaOH solutions enhance reaction rates, while methanol/water mixtures improve solubility .
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Purification: Recrystallization from ethanol/water yields >95% purity, as confirmed by HPLC .
Chemical Properties and Reactivity
Stability and Degradation
The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic media:
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Cbz Deprotection: Treatment with HBr/acetic acid or catalytic hydrogenation removes the benzyloxycarbonyl group, yielding the free amine.
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Decarboxylation: Heating above 200°C induces CO₂ loss, forming 4-(ethylaminomethyl)cyclohexane .
Functional Group Reactivity
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Carboxylic Acid: Forms salts with bases (e.g., sodium carboxylate) and esters via Fischer esterification .
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Ethylamino Group: Participates in Schiff base formation with aldehydes and acylation with acid chlorides .
Applications in Pharmaceutical Research
Intermediate in Peptide Synthesis
The Cbz group serves as a temporary protecting group for amines, enabling sequential peptide coupling. For instance, the compound has been used in the synthesis of γ-aminobutyric acid (GABA) analogs with enhanced blood-brain barrier permeability .
Drug Candidate Development
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Anticonvulsants: Structural analogs inhibit glutamate decarboxylase, showing promise in epilepsy models .
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Anti-Inflammatory Agents: Derivatives act as PPAR-γ agonists, reducing cytokine production in macrophage assays .
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Difference | Application |
|---|---|---|
| Cis-4-aminomethylcyclohexane-1-carboxylic acid | Cis-configuration | Lower metabolic stability |
| 4-(Boc-amino)cyclohexanecarboxylic acid | tert-butoxycarbonyl protection | Solid-phase peptide synthesis |
| Tranexamic acid | Smaller cyclohexane substituents | Antifibrinolytic agent |
The trans configuration of the subject compound confers superior enzymatic resistance compared to cis isomers, as demonstrated in pharmacokinetic studies .
Future Directions and Challenges
Scalability and Cost Reduction
Current methods rely on expensive ruthenium catalysts. Research into iron- or nickel-based alternatives could lower production costs .
Expanding Therapeutic Utility
Ongoing studies explore its use in targeted drug delivery systems, leveraging the Cbz group for pH-sensitive release mechanisms .
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